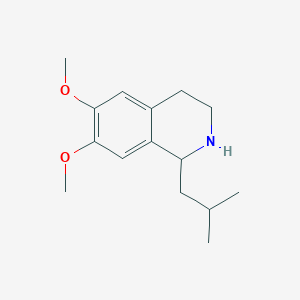
2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has been studied for its potential use as a fluorescent probe for detecting metal ions and as an anticancer agent.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone is not fully understood. However, it is believed that this compound exerts its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to selectively bind to copper ions, which makes it a useful tool for detecting copper in biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone in lab experiments is its potential as a fluorescent probe for detecting metal ions. This compound has been shown to selectively bind to copper ions, which makes it a useful tool for detecting copper in biological samples. In addition, this compound has also been studied for its potential use as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on cancer cells, but it may also have toxic effects on normal cells.
Zukünftige Richtungen
There are many potential future directions for research on 2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone. One area of research could be focused on further developing this compound as a fluorescent probe for detecting metal ions. Another area of research could be focused on developing this compound as a potential anticancer agent. Additional studies could be performed to better understand the mechanism of action of this compound and its effects on normal cells. Overall, there is a great deal of potential for this compound to be used in a variety of scientific research applications.
Synthesemethoden
The synthesis of 2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone has been reported in the literature. The method involves the reaction of 2-chloroacrylaldehyde with 4-nitrobenzaldehyde to form a Schiff base, which is then reacted with 4-quinazolinylhydrazine to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone has been studied for its potential applications in scientific research. One of its most promising uses is as a fluorescent probe for detecting metal ions. This compound has been shown to selectively bind to copper ions, which makes it a useful tool for detecting copper in biological samples. In addition, this compound has also been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further development as a cancer treatment.
Eigenschaften
Produktname |
2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone |
|---|---|
Molekularformel |
C17H12ClN5O2 |
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
N-[(E)-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine |
InChI |
InChI=1S/C17H12ClN5O2/c18-13(9-12-5-7-14(8-6-12)23(24)25)10-21-22-17-15-3-1-2-4-16(15)19-11-20-17/h1-11H,(H,19,20,22)/b13-9-,21-10+ |
InChI-Schlüssel |
IJNRKTVOIKUGPC-IVUQYSQLSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=NC=N2)N/N=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/Cl |
SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NN=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NN=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-cyclopropyl-3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B256223.png)



![8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine](/img/structure/B256239.png)

![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide](/img/structure/B256245.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B256246.png)
![N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide](/img/structure/B256248.png)
![3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B256250.png)
![N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B256251.png)
![3-{[Cyclohexyl(methyl)amino]methyl}-6-(diethylamino)-2-methyl-4-quinolinol](/img/structure/B256252.png)
![3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one](/img/structure/B256253.png)